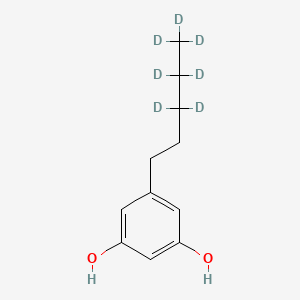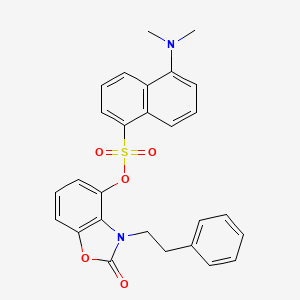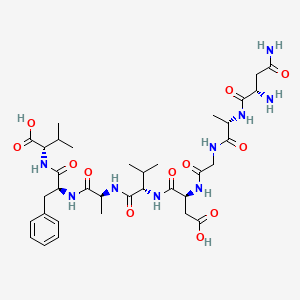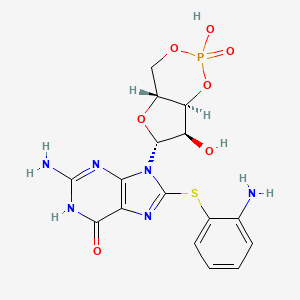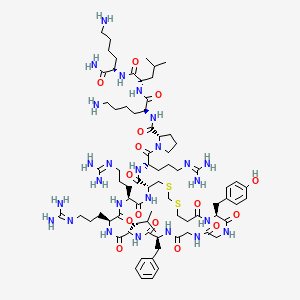
Csd-CH2(1,8)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a selective peptide κ-opioid receptor antagonist, which means it can block the action of certain receptors in the nervous system . This compound has shown promise in various fields, including medicine and biology, due to its high selectivity and potency.
准备方法
The synthesis of Csd-CH2(1,8)-NH2 involves late-stage functionalization with cysteine staples. This method leverages the endogenous dynorphin A1−13 sequence as a template for peptide stapling via cysteine functionalization . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired functionalization. Industrial production methods may involve scaling up this synthetic route while ensuring the purity and stability of the compound.
化学反应分析
Csd-CH2(1,8)-NH2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
科学研究应用
Csd-CH2(1,8)-NH2 has a wide range of scientific research applications. In chemistry, it is used as a probe to study the κ-opioid receptor and its interactions with other molecules . In biology, it helps in understanding the role of κ-opioid receptors in various physiological processes, including pain, motivation, and emotion . In medicine, this compound is being explored as a potential therapeutic agent for treating neuropsychiatric disorders such as depression, anxiety, and drug abuse . Additionally, it has industrial applications in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of Csd-CH2(1,8)-NH2 involves its binding to the κ-opioid receptor, thereby blocking the receptor’s activity . This antagonistic action prevents the receptor from interacting with its natural ligands, leading to a reduction in the physiological effects mediated by the receptor. The molecular targets and pathways involved include the central and peripheral nervous systems, where the κ-opioid receptors are widely expressed .
相似化合物的比较
Csd-CH2(1,8)-NH2 is unique due to its high selectivity and potency for the κ-opioid receptor compared to other similar compounds . Similar compounds include other κ-opioid receptor antagonists and agonists, such as norbinaltorphimine and U50,488 . this compound stands out due to its approximately 1000-fold improved selectivity for the κ-opioid receptor over μ- and δ-opioid receptors .
属性
分子式 |
C76H125N25O15S2 |
|---|---|
分子量 |
1693.1 g/mol |
IUPAC 名称 |
(5R,8S,11S,14S,17S,26S)-N-[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-17-benzyl-8,11-bis[3-(diaminomethylideneamino)propyl]-26-[(4-hydroxyphenyl)methyl]-14-(2-methylpropyl)-7,10,13,16,19,22,25,28-octaoxo-1,3-dithia-6,9,12,15,18,21,24,27-octazacyclotriacontane-5-carboxamide |
InChI |
InChI=1S/C76H125N25O15S2/c1-44(2)36-54(68(111)93-49(63(79)106)18-8-10-29-77)98-66(109)50(19-9-11-30-78)96-72(115)59-23-15-34-101(59)73(116)53(22-14-33-88-76(84)85)97-71(114)58-42-118-43-117-35-28-60(103)91-56(39-47-24-26-48(102)27-25-47)64(107)90-40-61(104)89-41-62(105)92-57(38-46-16-6-5-7-17-46)70(113)99-55(37-45(3)4)69(112)95-51(20-12-31-86-74(80)81)65(108)94-52(67(110)100-58)21-13-32-87-75(82)83/h5-7,16-17,24-27,44-45,49-59,102H,8-15,18-23,28-43,77-78H2,1-4H3,(H2,79,106)(H,89,104)(H,90,107)(H,91,103)(H,92,105)(H,93,111)(H,94,108)(H,95,112)(H,96,115)(H,97,114)(H,98,109)(H,99,113)(H,100,110)(H4,80,81,86)(H4,82,83,87)(H4,84,85,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |
InChI 键 |
KUPKENZACMICGA-HAQFKNNNSA-N |
手性 SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCSCCC(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)CCCN=C(N)N)CCCN=C(N)N |
规范 SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSCSCCC(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)NC(CCCN=C(N)N)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)CCCN=C(N)N)CCCN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


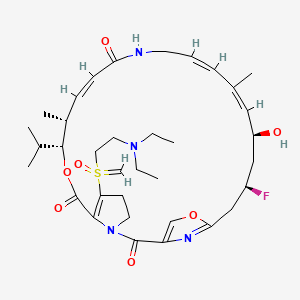
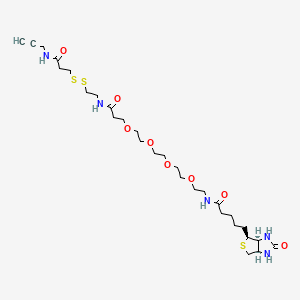

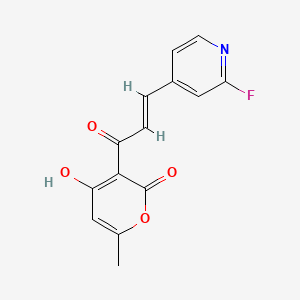
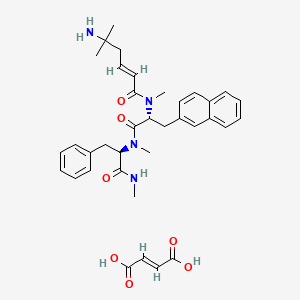
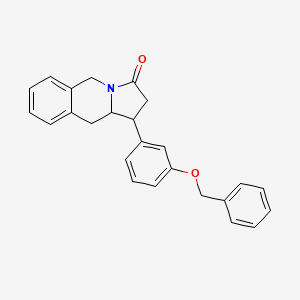
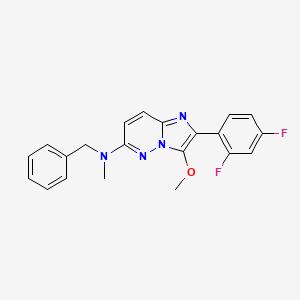
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)

